![molecular formula C20H13ClF3N3S B2875322 N-[4-chloro-3-(trifluoromethyl)phenyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine CAS No. 670269-89-3](/img/structure/B2875322.png)

N-[4-chloro-3-(trifluoromethyl)phenyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

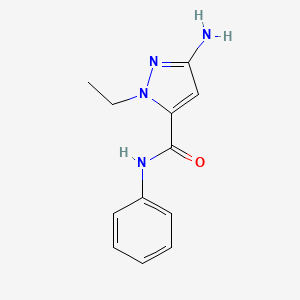

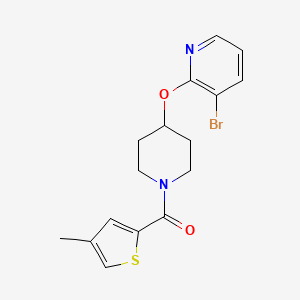

This compound is a derivative of thieno[2,3-d]pyrimidin-4-amine, which is a heterocyclic compound . The molecule has a trifluoromethyl group (-CF3), a chloro group (-Cl), and a methyl group (-CH3) attached to different phenyl rings. These groups can significantly affect the compound’s properties and reactivity .

Molecular Structure Analysis

The compound contains a thieno[2,3-d]pyrimidin-4-amine core, which is a bicyclic structure with a sulfur atom in one of the rings. It also has phenyl rings substituted with different groups. The presence of the trifluoromethyl group could make the compound more lipophilic, which could affect its biological activity .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating methyl group. The amine group could potentially participate in various reactions, such as condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its structure. The presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could affect its solubility and stability .Wissenschaftliche Forschungsanwendungen

Analgesic Development

This compound has been studied for its potential as an analgesic. Research indicates that derivatives of this compound can be synthesized and have shown potent analgesic efficacy in pain models in mice . These derivatives work by depressing peripheral and centrally mediated pain through opioid-independent systems, which could lead to new pain management medications with fewer side effects compared to current opioid drugs.

Agrochemical Applications

The trifluoromethyl group within the compound’s structure is significant in the agrochemical industry. Compounds with this group have been used in the protection of crops from pests. The unique physicochemical properties of the fluorine atom combined with the characteristics of the pyridine moiety contribute to the biological activities of these derivatives . This suggests that our compound could be a precursor or an active ingredient in novel agrochemical formulations.

Pharmaceutical Intermediates

In the pharmaceutical industry, the trifluoromethyl group is a key structural motif in active ingredients. The compound could serve as an intermediate in the synthesis of pharmaceuticals that require the trifluoromethylpyridine moiety. This moiety has been associated with several approved pharmaceutical products and many candidates undergoing clinical trials .

Synthesis of Piperidinol Analogues

The compound has been used in the synthesis of piperidinol analogues, which are important in designing pharmacophore models for analgesics. These analogues have been compared with morphine and pethidine, indicating their potential in developing safer and more effective pain medications .

Veterinary Medicine

Similar to its use in human pharmaceuticals, the trifluoromethyl group found in this compound is also relevant in veterinary medicine. It could be used to create medications for animals, leveraging the same properties that make it valuable in human medicine .

Chemical Synthesis Research

The compound’s structure allows for various chemical reactions, including nucleophilic substitution, which can lead to the creation of a wide array of derivatives. These derivatives can then be studied for their potential applications in different fields of chemistry and medicine .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[4-chloro-3-(trifluoromethyl)phenyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13ClF3N3S/c1-11-2-4-12(5-3-11)14-9-28-19-17(14)18(25-10-26-19)27-13-6-7-16(21)15(8-13)20(22,23)24/h2-10H,1H3,(H,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXDLJHGXMAVVAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)NC4=CC(=C(C=C4)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13ClF3N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-chloro-3-(trifluoromethyl)phenyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-chloro-3-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2875241.png)

![2-[2-[4-(3-Tert-butyl-6-oxopyridazin-1-yl)piperidin-1-yl]-2-oxoethyl]isoindole-1,3-dione](/img/structure/B2875242.png)

![2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}aniline](/img/structure/B2875243.png)

![benzofuran-2-yl(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2875250.png)

![4-{[(4-Carboxybutyl)amino]methyl}benzoic acid](/img/structure/B2875251.png)

![2-(8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2875252.png)

![N-(2-chlorophenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2875257.png)

![N-(4-chlorophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2875258.png)

![N-([2,3'-bifuran]-5-ylmethyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2875260.png)